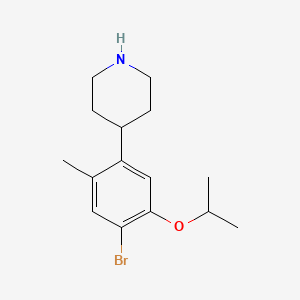![molecular formula C20H17N3O2 B15062126 Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is an organic compound with the molecular formula C20H17N3O2 It is known for its unique structure, which includes a pyrimidine ring substituted with an ethyl ester and a diphenylmethyleneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate typically involves the reaction of 5-amino-2-pyrimidinecarboxylic acid with diphenylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as toluene or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diphenylmethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrimidine ring.
Reduction: Formation of reduced derivatives with altered diphenylmethylene groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing the ethyl ester.
Aplicaciones Científicas De Investigación
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(diphenylmethylene)glycinate: Another compound with a similar diphenylmethylene group but different core structure.
Benzyl-N-(diphenylmethylene)-glycine ethyl ester: A related compound with a benzyl group instead of the pyrimidine ring.
Uniqueness
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is unique due to its combination of a pyrimidine ring and a diphenylmethyleneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C20H17N3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
ethyl 5-(benzhydrylideneamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)19-21-13-17(14-22-19)23-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
Clave InChI |
PUQRUXYHVPWKHN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
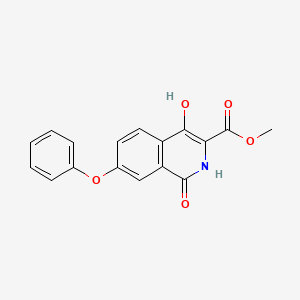
![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
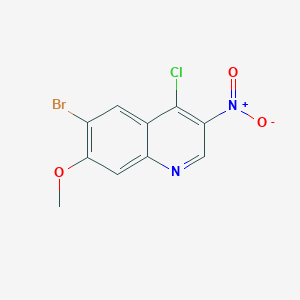
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
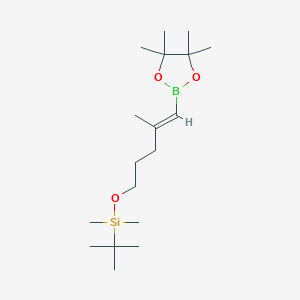
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
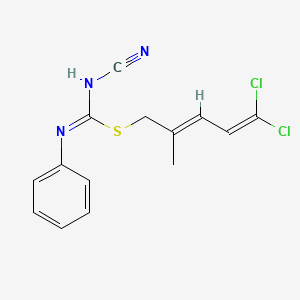

![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
